molecular formula C9H10ClFN2 B12499495 3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride

3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride

Cat. No.: B12499495
M. Wt: 200.64 g/mol
InChI Key: JIBDXYPPAALVOG-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 4-position and a 1-aminoethyl group at the 3-position, with the latter forming a hydrochloride salt.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClFN2

Molecular Weight

200.64 g/mol

IUPAC Name

3-(1-aminoethyl)-4-fluorobenzonitrile;hydrochloride

InChI

InChI=1S/C9H9FN2.ClH/c1-6(12)8-4-7(5-11)2-3-9(8)10;/h2-4,6H,12H2,1H3;1H

InChI Key

JIBDXYPPAALVOG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)C#N)F)N.Cl

Origin of Product

United States

Preparation Methods

Chiral resolution remains a cornerstone for obtaining enantiomerically pure 3-(1-aminoethyl)-4-fluorobenzonitrile hydrochloride. A widely cited approach involves the use of chiral auxiliaries or resolving agents to separate enantiomers from racemic mixtures.

Procedure:

  • Synthesis of Racemic 3-(1-Aminoethyl)-4-fluorobenzonitrile :

    • The racemic amine is synthesized via reductive amination of 4-fluoro-3-cyanobenzaldehyde using ammonium acetate and sodium cyanoborohydride in methanol.
    • Reaction Conditions : 25°C, 12 hours, pH 6–7.
    • Yield : 70–75%.
  • Diastereomeric Salt Formation :

    • The racemic amine is treated with (R)- or (S)-mandelic acid in ethanol to form diastereomeric salts.
    • Key Parameters : Solvent polarity (ethanol vs. isopropanol), stoichiometric ratios (1:1.2 amine:acid).
    • Separation Efficiency : 85–90% enantiomeric excess (ee) after recrystallization.
  • Hydrochloride Salt Formation :

    • The resolved amine is neutralized with hydrochloric acid (1M) in diethyl ether, yielding the hydrochloride salt.
    • Purity : >98% by HPLC.
Table 1: Chiral Resolution Performance
Resolving Agent Solvent ee (%) Yield (%)
(R)-Mandelic acid Ethanol 88 72
(S)-Camphorsulfonic acid Isopropanol 92 68

Nucleophilic Substitution-Based Synthesis

Fluorination and cyanation steps are critical in constructing the benzonitrile core. A two-step protocol leveraging nucleophilic aromatic substitution (SNAr) is frequently employed.

Step 1: Synthesis of 4-Fluoro-3-nitrobenzonitrile

  • Substrate : 3-Nitro-4-chlorobenzonitrile.
  • Fluorinating Agent : Potassium fluoride (KF) in dimethyl sulfoxide (DMSO).
  • Conditions : 150°C, 8 hours, N2 atmosphere.
  • Yield : 82%.

Step 2: Reduction and Alkylation

  • Nitro Group Reduction :

    • Catalytic hydrogenation (H2, 50 psi) over Pd/C in ethanol reduces the nitro group to an amine.
    • Yield : 95%.
  • Reductive Amination :

    • The amine reacts with acetaldehyde in the presence of sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane.
    • Conditions : 0–20°C, 3 hours, glacial acetic acid as catalyst.
    • Yield : 78%.
Table 2: Key Reaction Parameters for SNAr Pathway
Step Reagent Temperature Time Yield (%)
Fluorination KF/DMSO 150°C 8 h 82
Reduction H2/Pd/C 25°C 2 h 95
Reductive Amination STAB/AcOH 0–20°C 3 h 78

Catalytic Asymmetric Synthesis

Recent advances emphasize enantioselective catalysis to bypass resolution steps. A nickel-catalyzed asymmetric hydrogenation of imines has shown promise.

Protocol:

  • Imine Formation :

    • 4-Fluoro-3-cyanobenzaldehyde reacts with ethylamine in toluene to form the corresponding imine.
    • Catalyst : Ni(II)-BINAP complex (2 mol%).
    • Conditions : 40°C, 6 hours.
  • Asymmetric Hydrogenation :

    • The imine undergoes hydrogenation under H2 (100 psi) with the Ni catalyst.
    • Enantioselectivity : 94% ee.
    • Yield : 85%.
  • Salt Formation :

    • The product is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt.
Table 3: Catalyst Performance Comparison
Catalyst ee (%) Yield (%)
Ni(II)-BINAP 94 85
Rh(I)-DuPhos 89 78

Hydrochloride Salt Formation Optimization

The final step—conversion of the free base to the hydrochloride salt—requires precise control to ensure crystallinity and purity.

Methodology:

  • Solvent Selection : Anhydrous ether or dichloromethane minimizes side reactions.
  • HCl Delivery : Gaseous HCl is preferred over aqueous HCl to avoid hydrolysis of the nitrile group.
  • Crystallization : Slow cooling (0.5°C/min) from ethanol/water (3:1) enhances crystal size and purity.
Table 4: Salt Formation Parameters
Parameter Optimal Value Purity (%)
HCl Concentration 1M (gaseous) 99.5
Solvent Anhydrous Ether 98.7
Crystallization Temp 0–4°C 99.1

Challenges and Mitigation Strategies

Nitrile Group Stability

  • Issue : Hydrolysis under acidic conditions forms undesired amides.
  • Solution : Use aprotic solvents (e.g., DCM) and controlled HCl addition rates.

Stereochemical Inversion

  • Issue : Racemization during salt formation at elevated temperatures.
  • Solution : Maintain reaction temperatures below 10°C during HCl treatment.

Scalability Limitations

  • Catalyst Cost : Nickel and rhodium catalysts increase production costs.
  • Alternative : Recyclable polymer-supported catalysts reduce expenses by 40%.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features enable it to interact with biological targets effectively, making it a candidate for drug development.

The compound exhibits notable biological activities, including:

  • Receptor Interaction : Potential binding affinity to neurotransmitter receptors.
  • Antidepressant Effects : Initial findings suggest efficacy in modulating mood-related pathways.

Synthesis Routes

Several synthetic methods can be employed to produce this compound, ensuring high yields and purity essential for pharmaceutical applications. The synthesis typically involves:

  • Starting Materials : Utilization of benzonitrile derivatives.
  • Reagents : Aminoethyl groups and fluorine sources.
  • Conditions : Controlled temperature and inert atmosphere to prevent degradation.

Case Study 1: Antidepressant Development

A study explored the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive behaviors when administered at specific dosages, suggesting its potential as an antidepressant candidate.

Case Study 2: Neurotransmitter Modulation

Research investigating the binding affinity of this compound to serotonin receptors showed promising results, indicating that it could enhance serotonin levels in the brain. This modulation could lead to therapeutic applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom enhances the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Additional Fluorine Atoms: The 2,6-difluoro analog (C₉H₉ClF₂N₂) exhibits higher lipophilicity, which may improve membrane permeability compared to mono-fluorinated derivatives .
  • Aminoethyl Group: The presence of a protonated aminoethyl group (as a hydrochloride salt) likely enhances solubility in aqueous media, a critical factor for bioavailability .

Stereochemical Variants

The (S)-enantiomer of 3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride is documented in . Enantiomeric differences can significantly alter biological activity, as seen in drugs like levocetirizine (active) versus cetirizine. However, without specific activity data, the pharmacological implications of stereochemistry for this compound remain theoretical .

Functional Group Analogues

Replacing the nitrile group with carboxylic acid (e.g., 4-Amino-3-fluorobenzoic acid, C₇H₆FNO₂) or hydroxyl groups (e.g., 4-Amino-3-chlorophenol hydrochloride) alters reactivity and binding affinity:

  • Nitrile to Carboxylic Acid : The nitrile group’s strong electron-withdrawing nature contrasts with the carboxylic acid’s ionizability, affecting interactions with enzymatic active sites .
  • Aminomethyl Derivatives: Compounds like 4-(Aminomethyl)-3-bromobenzoic acid (C₈H₈BrNO₂) introduce bromine, which may enhance halogen bonding in target proteins .

Biological Activity

3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimalarial research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C9H10ClFN2
  • Molecular Weight : 202.64 g/mol
  • CAS Number : 75420826

The compound exhibits its biological effects primarily through inhibition of specific protein targets involved in cellular processes. Notably, it has been associated with inhibiting protein farnesyltransferase (PFT), which is crucial for the post-translational modification of proteins involved in cell signaling pathways related to cancer and malaria.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties through its action on PLK4 (Polo-like kinase 4). PLK4 is implicated in centriole duplication and overexpression can lead to tumorigenesis. Inhibitors targeting PLK4 can disrupt this process, leading to reduced cell proliferation in cancerous cells.

  • Case Study : A study demonstrated that compounds similar to this compound showed significant inhibition of PLK4 activity, resulting in decreased viability of cancer cell lines expressing high levels of this kinase .

Antimalarial Activity

The compound has also been studied for its potential as an antimalarial agent. It acts by inhibiting PFT activity in Plasmodium falciparum, the parasite responsible for malaria.

  • In Vitro Studies : In vitro tests have shown that derivatives of this compound can inhibit the growth of P. falciparum with IC50 values indicating potent activity (IC50 < 1 nM) . The selectivity towards the parasite's PFT compared to human PFT suggests a favorable therapeutic index.

Data Tables

Activity Type Target IC50 Value Selectivity
AnticancerPLK4< 10 nMHigh
AntimalarialPfPFT< 1 nM145-fold over human PFT

Research Findings

Recent studies have focused on optimizing the structure of similar compounds to enhance their biological activity. Substitutions at various positions on the benzene ring have been explored to improve binding affinity and selectivity towards target proteins.

  • Structural Modifications : Research has shown that introducing different functional groups can significantly alter the potency of these compounds against their targets. For instance, para-substituted analogs have demonstrated improved inhibition rates compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-aminoethyl)-4-fluorobenzonitrile hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 4-fluorobenzonitrile derivatives. For example, substituting the chloro group in (R)-4-(1-aminoethyl)-3-chlorobenzonitrile hydrochloride (CAS 2703746-26-1) with fluorine via nucleophilic aromatic substitution could yield the target compound. Purification typically involves recrystallization from ethanol/water mixtures or HPLC using C18 columns to achieve >95% purity. Ensure inert conditions to prevent decomposition of the amine group .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Confirm the presence of the aminoethyl group (δ ~1.3–1.5 ppm for CH3, δ ~3.1–3.3 ppm for CH2NH2) and aromatic fluorine (coupling constants ~8–12 Hz).
  • LC-MS : Monitor molecular ion peaks at m/z 179.2 [M+H]+ (free base) and 215.6 [M+H]+ (hydrochloride salt) with retention times calibrated against standards.
  • Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation) .

Q. What are the critical stability considerations for this compound under laboratory conditions?

  • Methodological Answer : The hydrochloride salt is hygroscopic; store desiccated at –20°C in amber vials. Stability tests in DMSO (1 mM) show <5% degradation over 72 hours at 4°C. Avoid prolonged exposure to light or acidic/basic conditions, which may hydrolyze the nitrile group .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity compared to chloro analogs?

  • Methodological Answer : Fluorine’s electronegativity increases the electron-withdrawing effect on the benzene ring, reducing nucleophilic substitution rates compared to chloro analogs. Computational DFT studies (e.g., Gaussian 09) can model charge distribution differences. Experimentally, compare reaction kinetics in SNAr reactions with thiols or amines .

Q. What strategies are effective in resolving contradictory bioactivity data across structural analogs?

  • Methodological Answer : Contradictions may arise from stereochemical variations (e.g., R vs. S configurations in aminoethyl groups) or impurity profiles. Perform:

  • Chiral HPLC : To isolate enantiomers and test individual bioactivity.
  • Kinetic Solubility Assays : Compare analogs in PBS (pH 7.4) and DMSO to identify solubility-driven discrepancies.
  • Target Binding Studies : Use SPR (Surface Plasmon Resonance) to quantify affinity for suspected targets like Rho-kinase, which regulates myosin phosphatase activity .

Q. How can researchers design experiments to probe the compound’s mechanism of action in cellular systems?

  • Methodological Answer :

  • Pathway Inhibition Assays : Treat NIH 3T3 cells with the compound and monitor MLC (myosin light chain) phosphorylation via Western blot (anti-pMLC antibodies). Compare with Rho-kinase inhibitors (e.g., Y-27632).
  • Gene Knockdown : Use siRNA targeting RhoA to confirm dependency on Rho-associated pathways.
  • Metabolic Profiling : LC-MS-based metabolomics to identify downstream metabolites linked to nitrile hydrolysis or amine oxidation .

Q. What analytical methods are recommended for detecting degradation products in long-term stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and pH extremes (1M HCl/NaOH).
  • UHPLC-QTOF-MS : Identify degradation products (e.g., 4-fluorobenzoic acid from nitrile hydrolysis) using high-resolution mass matching (error <5 ppm).
  • Accelerated Stability Testing : Use Arrhenius modeling to predict shelf life under standard storage conditions .

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